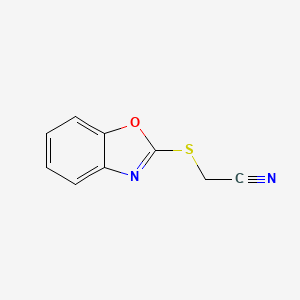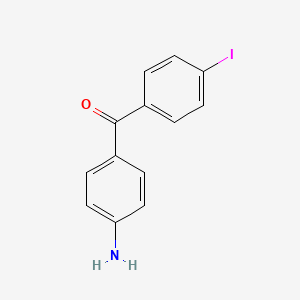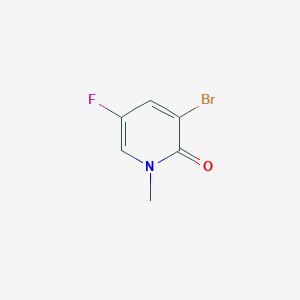
3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains bromine, fluorine, and a pyridinone ring. Compounds like this are often used in various fields of chemistry and pharmaceutical research due to their unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential use in drug development.
Industry: As a precursor for the synthesis of materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include:
Halogenation: Introduction of bromine and fluorine atoms into the pyridinone ring.
Methylation: Addition of a methyl group to the nitrogen atom in the pyridinone ring.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific catalysts and solvents might be used to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: Where the bromine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Coupling Reactions: Forming bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.
Wirkmechanismus
The mechanism of action for 3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and affecting biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-fluoro-1-methylpyridine
- 3-Bromo-5-fluoro-2-methylpyridin-1-ium
- 3-Bromo-5-fluoro-1-methylpyridin-2-amine
Uniqueness
3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridinone ring, which can influence its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
3-bromo-5-fluoro-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCXKECJVVTOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2563920.png)

![1-(4-{9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one](/img/structure/B2563927.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2563930.png)
![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2563931.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2563932.png)
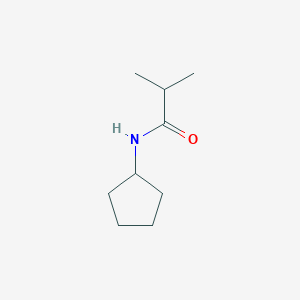
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2563936.png)
![3-benzyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2563937.png)
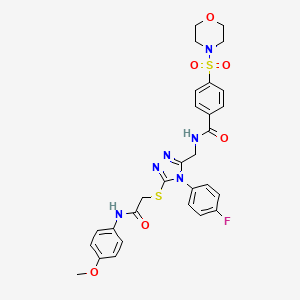
![2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2563939.png)
